[2-[1-(1-Benzofuran-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone
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Overview
Description
[2-[1-(1-Benzofuran-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone is a complex organic compound that features a benzofuran ring, a piperidine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[1-(1-Benzofuran-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone typically involves multiple steps, starting with the preparation of the benzofuran and piperidine intermediates. The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde. The piperidine ring is often prepared via hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel .
The final step involves coupling the benzofuran and piperidine intermediates with a pyrrolidine derivative under specific reaction conditions, such as the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to speed up the reaction.
Chemical Reactions Analysis
Types of Reactions
[2-[1-(1-Benzofuran-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone can undergo various types of chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of the piperidine ring can yield piperidine derivatives.
Scientific Research Applications
[2-[1-(1-Benzofuran-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [2-[1-(1-Benzofuran-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine and pyrrolidine rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(1-Benzofuran-2-ylmethyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine
- Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone
Uniqueness
What sets [2-[1-(1-Benzofuran-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone apart from similar compounds is its unique combination of benzofuran, piperidine, and pyrrolidine rings. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[2-[1-(1-benzofuran-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c28-25(27-13-5-6-14-27)22-8-2-4-10-24(22)29-20-11-15-26(16-12-20)18-21-17-19-7-1-3-9-23(19)30-21/h1-4,7-10,17,20H,5-6,11-16,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURFHEIQBFFLAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2OC3CCN(CC3)CC4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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